dATP vs. ddATP: 700-Fold Substrate Preference by Taq DNA Polymerase Determines Sequencing Fidelity
In direct steady-state kinetic experiments, Taq DNA polymerase I exhibited a 700:1 preference for natural dATP incorporation over the chain-terminating analog ddATP [1]. This bias contrasts sharply with T7 DNA polymerase, which showed only a 4:1 preference, demonstrating that the differential is polymerase-specific rather than universal [2]. The rate constants for phosphodiester bond formation were 200- to 3,000-fold lower for ddNTPs compared to dNTPs, while binding constants remained equivalent [3].
| Evidence Dimension | Substrate preference (incorporation bias) |
|---|---|
| Target Compound Data | dATP: reference substrate (preference ratio = 700) |
| Comparator Or Baseline | ddATP: incorporation rate ~1/700 of dATP |
| Quantified Difference | 700-fold preference for dATP over ddATP |
| Conditions | Steady-state kinetic experiments; Taq DNA polymerase I; pH 8.0-8.3; 37°C |
Why This Matters
This 700-fold differential determines that dATP must be procured separately from ddATP for applications where chain elongation (not termination) is required; the two cannot be substituted in PCR or sequencing workflows.
- [1] Slow rate of phosphodiester bond formation accounts for the strong bias that Taq DNA polymerase shows against 2',3'-dideoxynucleotide terminators. Polbase Reference 1308. Abstract: Taq Pol I strongly biased in favor of dATP over ddATP incorporation by about 700 to 1. View Source
- [2] Polbase Reference 1308. T7 DNA polymerase preference for dATP over ddATP: only about 4 to 1. View Source
- [3] Polbase Reference 1308. Rate constants for phosphodiester bond formation for 2',3'-ddNTPs were 200-3000-fold lower than for dNTPs. View Source
